molecular formula C13H10BrN3O3S3 B2706969 5-bromo-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)thiophene-2-sulfonamide CAS No. 1795302-35-0

5-bromo-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)thiophene-2-sulfonamide

Cat. No.: B2706969
CAS No.: 1795302-35-0
M. Wt: 432.33
InChI Key: DKZVPJOXFWYGFE-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)thiophene-2-sulfonamide” is a complex organic molecule. It contains several functional groups including a bromine atom, a cyclopropyl group, an oxadiazole ring, and two thiophene rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients .

Scientific Research Applications

Synthetic Methodologies

  • Novel Synthesis Approaches : A study by Khazaei et al. (2014) introduced a novel N-bromo sulfonamide reagent for catalyzing the synthesis of arylmethylene bis(pyrazolols), demonstrating the utility of bromo sulfonamide derivatives in facilitating complex organic reactions under neutral conditions, highlighting the role of Br+ ions as catalysts in these processes Khazaei et al., 2014.

Pharmacological Applications

  • Antimicrobial and Antitubercular Agents : Noreen et al. (2017) described the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction, which were evaluated for urease inhibition, hemolytic activities, and antibacterial properties. This study indicated the potential of such compounds in developing new antimicrobial agents Noreen et al., 2017.
  • Antiproliferative Agents : Yates et al. (2009) discussed the synthesis of a sulfonamide anti-proliferative agent, demonstrating the chemical development process of bromo-thiophene derivatives for potential clinical application, emphasizing the importance of efficient synthesis methods for pharmaceutical development Yates et al., 2009.
  • Antibacterial and Antifungal Activities : Gadad et al. (2000) synthesized thiadiazole sulfonamide derivatives showing high antibacterial activity against E. coli and S. aureus, comparable to standard antibiotics, suggesting their potential in treating bacterial infections Gadad et al., 2000.

Material Science

  • Solubilization Studies : Saeed et al. (2017) explored the solubilization of thiophene derivatives in micellar solutions, providing insights into the interactions between these compounds and surfactants, which is crucial for understanding their behavior in various formulations and industrial applications Saeed et al., 2017.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the presence of the 1,2,4-oxadiazole ring, it could potentially be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O3S3/c14-9-3-4-10(22-9)23(18,19)17-8-5-6-21-11(8)13-15-12(16-20-13)7-1-2-7/h3-7,17H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZVPJOXFWYGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CS3)NS(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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